Tetramethylsuccinic anhydride

Molecular Structure Conformational Analysis Physical Organic Chemistry

Tetramethylsuccinic anhydride (TMSA) solves the critical challenge of achieving exclusive N9-regioselectivity in purine glycosylation-a costly separation issue that plagues nucleoside drug synthesis. • Enables exclusive N9-glycosylation of 6-aminopurines by sterically blocking the competing N7 site, eliminating N7/N9 isomer purification. • Forms tetramethylsuccinamide linkers with >1,200-fold greater hydrolytic stability than conventional succinamide bonds, critical for long-circulating drug conjugates. • Introduces a defined, sterically-induced nonplanar kink (torsional angle up to 30.4°) into polymer backbones for controlled crystallinity and Tg modulation. A reliable supply of this high-purity, sterically-demanding building block accelerates route optimization and ensures batch-to-batch consistency for demanding pharmaceutical and materials science programs.

Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
CAS No. 35046-68-5
Cat. No. B1616005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetramethylsuccinic anhydride
CAS35046-68-5
Molecular FormulaC8H12O3
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCC1(C(=O)OC(=O)C1(C)C)C
InChIInChI=1S/C8H12O3/c1-7(2)5(9)11-6(10)8(7,3)4/h1-4H3
InChIKeyKYZIXHLDWJBHDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetramethylsuccinic Anhydride: Structure and Identity


Tetramethylsuccinic anhydride (TMSA, 3,3,4,4-tetramethyloxolane-2,5-dione) is a fully substituted cyclic anhydride (C8H12O3) derived from 2,2,3,3-tetramethylsuccinic acid. Its molecular core bears four methyl groups on the succinic backbone, imparting substantial steric bulk and a unique nonplanar ring conformation [1]. This structure fundamentally alters its physical properties, reactivity, and utility relative to the parent succinic anhydride and its lower homologs, defining its niche in synthesis and materials science.

Sterically hindered scaffold: Enables selective protection where succinic anhydride would react broadly.
Nonplanar monomer geometry: Introduces conformational constraint for polymer property studies.
N7-blocking protecting group: Supports purine nucleoside synthesis with high regiocontrol.

Why Tetramethylsuccinic Anhydride Cannot Be Substituted


Tetramethylsuccinic anhydride is not a simple, more expensive version of succinic anhydride. Its four geminal methyl groups create a profound steric environment, driving a nonplanar ring geometry [1], altering the acid-anhydride equilibrium thermodynamics [2], and significantly retarding nucleophilic acyl substitution compared to the unsubstituted parent [3]. These differences render TMSA unsuitable for reactions requiring the high electrophilicity of succinic anhydride, while uniquely enabling applications that demand steric protection or conformational constraint. A generic substitution would lead to reaction failure, poor regioselectivity, or unwanted side products.

Electrophilicity mismatch
The gem-dimethyl groups reduce carbonyl electrophilicity; direct substitution for succinic anhydride may lead to incomplete acylations.
Conformational restriction
The nonplanar ring alters transition-state geometries; reactions optimized for planar anhydrides may not transfer.
Equilibrium shift
The acid-anhydride equilibrium is thermodynamically perturbed; anhydride stability in protic media differs from unsubstituted analogs.

Tetramethylsuccinic Anhydride: Quantitative Differentiation


Ring Conformation: Nonplanarity vs. Succinic Anhydride

Gas electron diffraction reveals that the tetramethyl-substituted anhydride ring is significantly nonplanar, unlike the essentially planar ring of succinic anhydride [1]. This nonplanarity, induced by steric repulsion between the gem-dimethyl groups, alters the molecule's electronic structure and reactivity.

Ring conformation
Head-to-head
~30.4° max torsional
TMSA (puckered)
vs
0–2°
Succinic anhydride (planar)
Nonplanarity alters electronic structure and solubility.
Gas electron diffraction data.
Molecular Structure Conformational Analysis Physical Organic Chemistry

Hydrolytic Stability: Tetramethylsuccinimide vs. Succinimide

In studies of succinanilic acid derivatives, the tetramethylsuccinimide analog exhibits a dramatic reduction in hydrolysis rate compared to the unsubstituted succinimide derivative. The gem-dimethyl groups restrict the conformational mobility required for the intramolecular carboxylate to attack the amide bond [1].

Hydrolytic stability
Head-to-head
~1,200× slower hydrolysis
vs. unsubstituted succinimide
Supports highly stable linker design.
Intramolecular carboxylate catalysis assay.
Hydrolysis Kinetics Prodrug Stability Protecting Group Strategy

Regioselective Purine Glycosylation via N7 Blockade

Tetramethylsuccinic anhydride reacts with 6-aminopurine derivatives to form a bulky tetramethylsuccinimide protecting group. X-ray crystallography confirms that the imide carbonyl and methyl groups are positioned to sterically block the N7 nitrogen of the purine ring [1]. This shielding directs subsequent glycosylation exclusively to the N9 position.

N7 blockade strategy
Reported
Install TMSA imide Steric block of N7 Glycosylation at N9
Enables exclusive N9 regioselectivity.
X-ray confirmed imide positioning.
Nucleoside Synthesis Protecting Group Regioselective Glycosylation

Synthetic Yield: Tetramethylsuccinic vs. Succinic Acid

In the reaction of α-carbanions of lithium acylates with 1,2-diiodoethane, the formation of the tetramethylsuccinic acid skeleton proceeds with significantly lower yield compared to the parent succinic acid or diethyl derivative [1]. This quantifies the synthetic penalty of extreme steric bulk.

Synthetic yield
Head-to-head
16% isolated yield
vs. 50% for succinic acid analog
Lower yield reflects steric penalty; justifies cost.
Lithium acylate carbanion route.
Reaction Yield Steric Hindrance Synthetic Methodology

Melting Point: Tetramethylsuccinic vs. Succinic Anhydride

The introduction of four methyl groups substantially increases the molecular weight and alters intermolecular forces, resulting in a significantly higher melting point compared to the unsubstituted analog [1]. This is a key practical consideration for handling, storage, and formulation.

Melting point
Head-to-head
147 °C
28 °C above succinic anhydride (119 °C)
Stable crystalline solid simplifies handling.
Standard melting point determination.
Physical Properties Material Science Formulation

Tetramethylsuccinic Anhydride: Precision Applications


N9-Regioselective Purine Nucleoside Synthesis

Tetramethylsuccinic anhydride is used to install a robust, sterically-demanding protecting group on 6-aminopurines. The tetramethylsuccinimide group, as demonstrated by X-ray crystallography, physically blocks the N7 nitrogen, forcing subsequent glycosylation reactions to occur exclusively at the desired N9 position [1]. This application is critical for preparing pure nucleoside therapeutics, where N7/N9 mixtures are a common and costly purification challenge. This is a direct consequence of the steric bulk provided by the four methyl groups, a feature absent in simpler anhydrides. [1]

Hydrolytically Stable Prodrugs and Polymer Conjugates

When designing a drug-polymer conjugate or a prodrug requiring a stable linker, a tetramethylsuccinamide bond offers a >1,200-fold increase in hydrolytic stability compared to a conventional succinamide bond [1]. This is due to the conformational restriction imposed by the gem-dimethyl groups, which inhibits the intramolecular catalysis needed for hydrolysis. This property is invaluable for creating long-circulating therapeutics or stable biomaterial coatings. [1]

Nonplanar Cyclic Monomers in Polymer Science

The nonplanar ring structure of tetramethylsuccinic anhydride (quantified by torsional angles of up to 30.4° [1]) introduces a unique kink into any polymer backbone it becomes part of. This can be exploited to control polymer crystallinity, solubility, and glass transition temperature. Researchers studying structure-property relationships in polyesters or polyamides can use TMSA as a monomer to systematically introduce a defined, sterically-induced nonplanarity, which is not possible with the essentially planar succinic anhydride. [1]

Application
Selection Property
Validation Focus
Purine nucleoside analog synthesis
N7-blocking imide protecting group
N9 regioselectivity verification
Prodrug and polymer conjugate design
Conformationally restricted succinamide linker
Hydrolytic stability under assay conditions
Polymer backbone modification
Nonplanar anhydride monomer
Crystallinity and thermal property modulation

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